molecular formula C22H50NO6P B12796350 Einecs 264-790-0 CAS No. 84930-14-3

Einecs 264-790-0

Cat. No.: B12796350
CAS No.: 84930-14-3
M. Wt: 455.6 g/mol
InChI Key: IAOSACPBECWNRX-UHFFFAOYSA-N
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Description

The compound identified by the European Inventory of Existing Commercial Chemical Substances number 284-594-9 is known as phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol]. This compound is a phosphoric acid ester, which is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] is synthesized through the esterification of phosphoric acid with octadecanol, followed by a reaction with 2,2’-iminobis[ethanol]. The reaction typically requires an acidic catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phosphoric acid and octadecanol, are mixed in a reactor with an acidic catalyst. The mixture is heated to facilitate the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phosphoric acid and octadecanol.

    Oxidation: The compound can be oxidized under specific conditions to form phosphoric acid derivatives.

    Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different phosphoric acid esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Phosphoric acid and octadecanol.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various phosphoric acid esters depending on the nucleophile used.

Scientific Research Applications

Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] has several scientific research applications:

    Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of lubricants, coatings, and as an anti-corrosion agent.

Mechanism of Action

The compound exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances. This property makes it an effective surfactant and emulsifier. In biological systems, it can integrate into cell membranes, affecting membrane fluidity and permeability. The molecular targets include phospholipids in cell membranes, and the pathways involved are related to membrane dynamics and signaling.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, dodecyl ester
  • Phosphoric acid, hexadecyl ester
  • Phosphoric acid, tetradecyl ester

Uniqueness

Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] is unique due to its longer alkyl chain (octadecyl group), which enhances its hydrophobic interactions compared to shorter-chain phosphoric acid esters. This property makes it particularly effective in applications requiring strong hydrophobic interactions, such as in lubricants and anti-corrosion agents.

Properties

CAS No.

84930-14-3

Molecular Formula

C22H50NO6P

Molecular Weight

455.6 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate

InChI

InChI=1S/C18H39O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;6-3-1-5-2-4-7/h2-18H2,1H3,(H2,19,20,21);5-7H,1-4H2

InChI Key

IAOSACPBECWNRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO

Related CAS

65151-78-2

Origin of Product

United States

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